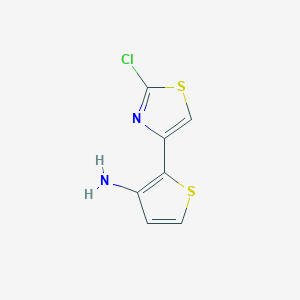

2-(2-Chlorothiazol-4-yl)thiophen-3-amine

Description

Properties

Molecular Formula |

C7H5ClN2S2 |

|---|---|

Molecular Weight |

216.7 g/mol |

IUPAC Name |

2-(2-chloro-1,3-thiazol-4-yl)thiophen-3-amine |

InChI |

InChI=1S/C7H5ClN2S2/c8-7-10-5(3-12-7)6-4(9)1-2-11-6/h1-3H,9H2 |

InChI Key |

WUMKZOSXNXJCGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N)C2=CSC(=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chlorothiazol 4 Yl Thiophen 3 Amine and Its Core Scaffolds

Strategies for the Construction of the Thiazole (B1198619) Ring System

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this moiety. For the synthesis of the 2-chlorothiazole (B1198822) scaffold, a multi-step approach is often necessary, beginning with the construction of a 2-aminothiazole (B372263) precursor, followed by conversion of the amino group to a chloro substituent.

Hantzsch Thiazole Synthesis and its Modern Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and versatile method for the preparation of thiazole derivatives. rsc.orgijper.orgscribd.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. rsc.orgscribd.com

A general scheme for the Hantzsch synthesis is presented below:

Scheme 1: General Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| α-Haloketone | Thioamide | Thiazole |

To construct a thiazole ring suitable for the target molecule, one could envision reacting an appropriate α-haloketone with thiourea (B124793) to yield a 2-aminothiazole intermediate. For instance, the reaction of a 2-bromo-1-(thiophen-2-yl)ethan-1-one derivative with thiourea would lead to a 2-amino-4-(thiophen-2-yl)thiazole.

Modern advancements in synthetic methodology have introduced several variants to the classical Hantzsch synthesis, often aimed at improving reaction efficiency, yields, and environmental footprint. Microwave-assisted Hantzsch synthesis has emerged as a powerful technique, significantly reducing reaction times and often leading to higher yields. nih.gov These reactions are typically carried out in a suitable solvent under microwave irradiation. nih.gov

Alternative Cyclocondensation Reactions to Form 2-Aminothiazoles

Beyond the Hantzsch synthesis, other cyclocondensation reactions provide access to 2-aminothiazoles. One notable method involves the reaction of α-thiocyanatoketones with various nucleophiles. Additionally, multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, have been developed for the efficient synthesis of highly substituted thiazoles. mdpi.com For example, a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde (B42025) can yield functionalized Hantzsch thiazole derivatives. mdpi.com

A crucial step in synthesizing the target compound is the introduction of the chloro group at the 2-position of the thiazole ring. This is often achieved via a Sandmeyer-type reaction on a 2-aminothiazole precursor. nih.govwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com The process involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite or n-butyl nitrite) in the presence of an acid, followed by treatment with a copper(I) chloride source (CuCl). nih.govwikipedia.org This two-step sequence effectively replaces the amino group with a chlorine atom. nih.gov

The reaction conditions, such as temperature and the specific copper salt used (CuCl vs. CuCl₂), can influence the regioselectivity of halogenation, particularly in cases where other positions on the thiazole ring are susceptible to reaction. nih.gov

Stereoselective Approaches in Thiazole Ring Formation

While the core thiazole ring is aromatic and planar, the introduction of chiral centers in its substituents has driven the development of stereoselective synthetic methods. nih.govnih.gov Stereoselective approaches are crucial when the target molecule is intended for biological applications where specific stereoisomers may exhibit desired activity.

Stereoselective synthesis of thiazole derivatives can be achieved by using chiral starting materials, such as chiral α-haloketones or chiral thioamides, in the Hantzsch synthesis. nih.gov Alternatively, chiral auxiliaries can be employed to control the stereochemical outcome of the reaction. Recent studies have also explored chemo- and stereoselective methods for thiazole synthesis from propargyl alcohols bearing an alkene at the propargylic carbon, where the reaction can yield kinetic or thermodynamic products with specific stereochemistry depending on the reaction time. nih.gov

Approaches for the Synthesis of the Thiophene (B33073) Ring System

The 3-aminothiophene core of the target molecule can be constructed using several established methods, most notably the Gewald reaction and its variations.

Gewald Reaction and Related Methods for Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. mdpi.comresearchgate.net The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. mdpi.com

A general representation of the Gewald reaction is as follows:

Scheme 2: General Gewald Aminothiophene Synthesis

| Reactants | Product |

| Ketone/Aldehyde + α-Cyanoester + Sulfur | 2-Aminothiophene |

To generate a 3-aminothiophene scaffold, a modification of the Gewald reaction or a related strategy would be necessary. While the classical Gewald reaction yields 2-aminothiophenes, variations in starting materials can lead to different substitution patterns. For instance, the reaction of 2-cyano-2-[4-(2-naphthyl)1,3-thiazol-2-yl]thioacetanilides with α-haloketones can produce 3-aminothiophenes. researchgate.net

A modified Gewald reaction has also been reported to yield thiazoles or thiophenes depending on the substitution of the nitrile precursor. nih.govbeilstein-journals.orgnih.govafricacommons.net This highlights the versatility of this reaction in heterocyclic synthesis.

Paal-Knorr Synthesis for Thiophene Derivatives

The Paal-Knorr synthesis is another fundamental method for the construction of five-membered heterocycles, including thiophenes. organic-chemistry.orgnih.gov The synthesis of thiophenes via this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

The general scheme for the Paal-Knorr thiophene synthesis is:

Scheme 3: General Paal-Knorr Thiophene Synthesis

| Reactant | Reagent | Product |

| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Thiophene |

While the Paal-Knorr synthesis is highly effective for preparing substituted thiophenes, it does not directly yield aminothiophenes. Therefore, to obtain the 3-aminothiophene moiety of the target compound using this approach, a 1,4-dicarbonyl precursor bearing a protected amino group or a group that can be readily converted to an amine would be required.

Coupling Strategies for Thiazole and Thiophene Moieties

The creation of the C-C bond between the thiazole and thiophene rings is a critical step in the synthesis of the target scaffold. Transition-metal-catalyzed cross-coupling reactions and direct arylation methods are the premier strategies for achieving this transformation, offering efficiency and control over the desired connectivity.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. nih.govresearchgate.net The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples, each utilizing a different organometallic reagent to couple with a halide or triflate partner.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is widely used for its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives. nih.govmdpi.com In the context of synthesizing thiazole-thiophene structures, this could involve the coupling of a thiophene boronic acid with a halogenated thiazole, or vice versa. researchgate.net The choice of catalyst system is crucial for achieving high yields. Systems such as Pd(OAc)₂/Xantphos and Pd₂(dba)₃/(t-Bu)₃P·HBF₄ have proven effective for coupling various heterocyclic units. nih.gov For instance, the coupling of 2-acetyl-5-bromothiophene (B160168) with arylboronic acids has been successfully carried out in water under microwave irradiation, demonstrating the versatility of this method. researchgate.net

| Catalyst System | Coupling Partners | Key Features |

| Pd(OAc)₂/Xantphos | Thiophene/Thiazole boronic acids and halides | Efficient for a range of heterocyclic units. nih.gov |

| Pd₂(dba)₃/(t-Bu)₃P·HBF₄ | Unreactive C-Br bonds | Effective for less reactive substrates. nih.gov |

| Pd(dppf)Cl₂ | Bromoindazoles and thiophene-boronic acids | Good yields in relatively short reaction times. mdpi.com |

The Stille reaction utilizes organotin reagents (organostannanes) and offers the advantage that these reagents are often stable to air and moisture. wikipedia.org This reaction can be applied to a wide variety of heterocycles, including thiophenes and thiazoles, coupling them with organohalides. wikipedia.orgjuniperpublishers.com The primary drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.

The Negishi coupling , which employs organozinc reagents, is another powerful method for constructing C-C bonds. This approach has been used for the preparation of 2- and 5-aryl substituted thiazoles. researchgate.net The organozinc species can be generated in situ from an organohalide, which then couples with another halide in the presence of a palladium or nickel catalyst. researchgate.netuni-muenchen.de

As an alternative to traditional cross-coupling reactions that require pre-functionalization of one of the coupling partners into an organometallic reagent, direct (hetero)arylation polymerization (DHAP) has emerged as a more atom-economical approach. nih.govunipd.it This method involves the coupling of a C-H bond of one heterocycle with a halogenated partner. nih.govuwaterloo.ca For the synthesis of thiazole-thiophene systems, this could involve the palladium-catalyzed reaction of a thiophene with a brominated thiazole. researchgate.net This strategy avoids the preparation and handling of often unstable organometallic intermediates. nih.gov However, controlling the regioselectivity of the C-H activation can be a challenge. mdpi.com Methodologies often employ a palladium catalyst in the presence of a base and sometimes a carboxylate additive to facilitate the C-H activation step. unipd.it

Regioselective Chlorination Methodologies for the Thiazole Ring

Introducing a chlorine atom at the C2-position of the thiazole ring is a key functionalization. This can be achieved through various methods, including the deaminative chlorination of an amino precursor or the direct halogenation of a suitable thiazole intermediate.

A modern and highly effective method for introducing a chlorine atom onto a heteroaromatic ring is through a deaminative process. nih.govnih.gov This reaction converts a readily available amino group into a chloro group. chemrxiv.org This protocol avoids the use of harsh or explosive reagents often associated with classical methods like the Sandmeyer reaction. nih.govnih.gov The process typically involves the activation of the amino group, for example with a pyrylium (B1242799) reagent, followed by displacement with a chloride source. nih.govresearchgate.netresearchgate.net This method is characterized by its wide functional group tolerance and can be applied late-stage in a synthetic sequence. nih.govnih.gov

| Reagent System | Substrate | Key Advantage |

| Pyrylium reagent / Chloride source | Aminoheterocycles | High chemoselectivity and functional group tolerance. nih.gov |

Direct electrophilic halogenation of the thiazole ring is another route to introduce the chlorine atom. The reactivity of the thiazole ring towards electrophiles is dependent on the substituents present. pharmaguideline.com Generally, the C5-position is the most susceptible to electrophilic attack. pharmaguideline.com However, selective chlorination at the C2-position can be achieved under specific conditions or with appropriately substituted precursors. One common approach for synthesizing substituted thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.netorganic-chemistry.org By starting with a chlorinated α-halocarbonyl precursor, the chlorine atom can be incorporated into the final thiazole ring structure from the outset.

Another strategy involves the halogenation of β-keto esters with reagents like N-bromosuccinimide (NBS), followed by cyclization with thiourea. organic-chemistry.org While this example uses bromine, similar principles can be applied for chlorination using a suitable chlorine source.

Functional Group Interconversions Leading to the Thiophen-3-amine (B96201) Moiety

The final key structural feature is the amine group at the C3-position of the thiophene ring. The introduction of an amine group onto an aromatic ring is a fundamental transformation in organic synthesis and can be accomplished through various functional group interconversions. ub.eduic.ac.ukimperial.ac.uk

A common strategy involves the reduction of a nitro group. A nitrated thiophene precursor can be readily reduced to the corresponding amine using a variety of reducing agents, such as metals (e.g., tin, iron, zinc) in acidic media, or through catalytic hydrogenation.

Alternatively, an azide (B81097) group can serve as a precursor to the amine. An aryl azide can be prepared via nucleophilic substitution of a halide with an azide salt and then reduced to the primary amine. ub.edu This reduction is often achieved with high efficiency using methods like catalytic hydrogenation (H₂/Pd/C) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). vanderbilt.edu

Another pathway involves the conversion of a carboxylic acid or its derivative. For example, a thiophene-3-carboxylic acid could be converted to an acyl azide via its acid chloride, which can then undergo a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired thiophen-3-amine.

One-Pot and Multicomponent Reaction Approaches for Integrated Synthesis

The molecular architecture of 2-(2-Chlorothiazol-4-yl)thiophen-3-amine comprises two key heterocyclic rings: a 2-aminothiophene and a 2-chlorothiazole. The integrated synthesis of this compound can be approached by combining established multicomponent reactions for each core scaffold in a sequential or tandem manner.

Gewald Reaction for the 2-Aminothiophene Scaffold:

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. organic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. organic-chemistry.org For the thiophen-3-amine core of the target molecule, a modified Gewald approach would be necessary. The versatility of this reaction allows for the introduction of various substituents on the thiophene ring, making it a powerful tool for generating diverse derivatives. researchgate.net Solvent-free conditions, sometimes assisted by microwave irradiation or high-speed vibration milling, have been developed to make the Gewald reaction more environmentally benign and efficient. researchgate.net

Hantzsch Thiazole Synthesis for the Thiazole Scaffold:

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. derpharmachemica.com It involves the reaction of an α-haloketone with a thioamide. derpharmachemica.com This method can be adapted into a one-pot procedure where the α-haloketone is generated in situ from a ketone followed by cyclization with a thioamide. For instance, aromatic methyl ketones can be reacted with thiourea or N-substituted thioureas in the presence of copper(II) bromide, which facilitates a one-pot α-bromination/cyclization process to yield 2-aminothiazole derivatives. clockss.org

Integrated One-Pot Approaches:

While a direct one-pot, multi-component synthesis for the entire this compound molecule is not prominently documented, the principles of tandem reactions combining Gewald and Hantzsch-type syntheses can be conceptualized. Such a strategy would involve the initial formation of a functionalized thiophene precursor via a Gewald-like reaction, which would then undergo a subsequent one-pot cyclization to form the thiazole ring.

A multi-step synthesis of the closely related compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, has been reported, which provides insight into the necessary precursors. frontiersin.orgnih.gov This synthesis starts with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by condensation with thiourea to form the thiazole ring. frontiersin.orgnih.gov Adapting this to a one-pot process would be a key objective in streamlining the synthesis.

The following table summarizes various one-pot and multicomponent strategies for the synthesis of the core scaffolds.

| Reaction Name | Core Scaffold | Reactants | Key Features |

| Gewald Reaction | 2-Aminothiophene | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | High efficiency, versatile for substitutions. organic-chemistry.orgresearchgate.net |

| Hantzsch Synthesis | 2-Aminothiazole | α-Haloketone, Thioamide | Widely used, can be performed in one pot. derpharmachemica.comclockss.org |

| Chemoenzymatic MCR | Thiazole | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Mild, enzyme-catalyzed conditions. nih.gov |

| Catalyst-Free MCR | Thiazole | Aldehyde, Isothiocyanate, Alkyl Bromide | Green synthesis in water. nih.gov |

Purification and Isolation Techniques for Complex Heterocyclic Compounds

The purification and isolation of complex, polar heterocyclic compounds like this compound are critical steps to ensure the final product's purity. These molecules often possess multiple functional groups, leading to specific solubility and chromatographic behaviors.

Chromatographic Methods:

Column chromatography is a fundamental technique for the purification of such compounds. derpharmachemica.comajol.info The choice of stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica gel is commonly used as the stationary phase. Its polar nature allows for the separation of compounds based on their polarity.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether, acetone) is typically employed. ajol.inforeddit.com The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For highly polar amines, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent system can prevent peak tailing and improve separation.

Solid-phase extraction (SPE) is another valuable technique, particularly for sample clean-up and isolation from complex matrices. nih.govjfda-online.com Cartridges with specific sorbents can selectively retain the target compound or impurities, allowing for a rapid and efficient preliminary purification.

Recrystallization:

Recrystallization is a powerful method for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is paramount. rochester.edu An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. For polar heterocyclic amines, common recrystallization solvents and mixtures include:

Ethanol researchgate.net

Ethanol/Water mixtures

Acetone/Water mixtures reddit.com

Heptane/Ethyl acetate mixtures reddit.com

Dichloromethane/Cyclohexane mixtures

The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor.

The following table outlines common purification techniques and suitable solvent systems for heterocyclic amines.

| Technique | Description | Common Solvents/Mobile Phases |

| Column Chromatography | Separation based on differential adsorption on a solid phase. | Hexane/Ethyl Acetate, Hexane/Diethyl Ether, Dichloromethane/Methanol. ajol.inforeddit.com |

| Solid-Phase Extraction (SPE) | Selective isolation using a solid sorbent in a cartridge format. | Methanol, Acetonitrile, Acidified or basified aqueous solutions. nih.govjfda-online.com |

| Recrystallization | Purification based on differential solubility at varying temperatures. | Ethanol, Methanol/Water, Acetone/Water, Heptane/Ethyl Acetate. reddit.comrochester.eduresearchgate.net |

The isolation of the final product typically involves filtration of the recrystallized solid or evaporation of the solvent after column chromatography. ajol.inforesearchgate.net The purity is then confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. derpharmachemica.comajol.info

Chemical Reactivity, Derivatization, and Scaffold Modification of 2 2 Chlorothiazol 4 Yl Thiophen 3 Amine

Reactivity of the Thiophene-3-amine Moiety

The thiophene-3-amine portion of the molecule contains two primary sites of reactivity: the nucleophilic amino group and the electron-rich thiophene (B33073) ring.

Nucleophilic Reactivity of the Amino Group

The primary amino group at the C3 position of the thiophene ring is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to many derivatization strategies, enabling the introduction of diverse functional groups.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. For instance, treatment with acetic anhydride produces the N-acetylated derivative. nih.gov This reaction is often used to protect the amino group or to introduce specific functionalities.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: The amino group can be alkylated, although direct alkylation may lead to mixtures of mono- and di-alkylated products.

Condensation Reactions: Condensation with aldehydes or ketones forms Schiff bases (imines), which can be further reduced to secondary amines.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (e.g., from NaNO₂ and HCl). mdpi.com These diazonium salts are versatile intermediates that can be substituted with a wide range of groups through reactions like the Sandmeyer reaction to introduce halides, cyano, or hydroxyl groups. mdpi.com

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acetic Anhydride | N-acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide |

| Condensation | Benzaldehyde (B42025) | Schiff Base (Imine) |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of this substitution are influenced by the existing substituents. The amino group at C3 is a strongly activating, ortho-, para-directing group, while the 2-(2-chlorothiazol-4-yl) group at C2 is generally considered an electron-withdrawing and deactivating group.

The activating effect of the amino group dominates, directing incoming electrophiles primarily to the C2 and C4 positions. Since the C2 position is already substituted, electrophilic attack is expected to occur at the C4 position. However, the 5-position can also be susceptible to substitution, particularly if the 5-position is activated or "unblocked". nih.govnih.gov

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the thiophene ring. Mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used. quimicaorganica.org

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. Nitration can sometimes lead to displacement of other groups if the position of attack is already substituted. nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. quimicaorganica.org

Table 2: Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagent | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C4 |

| Nitration | HNO₃ / H₂SO₄ | C4 / C5 |

| Sulfonation | Fuming H₂SO₄ | C4 |

Reactivity of the 2-Chlorothiazole-4-yl Moiety

The 2-chlorothiazole (B1198822) ring is an electron-deficient heteroaromatic system, which makes the chlorine atom at the C2 position susceptible to nucleophilic substitution and an excellent handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorothiazole

The chlorine atom on the thiazole (B1198619) ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the chlorine, forming a high-energy intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. nih.govyoutube.com The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms facilitates this reaction. youtube.com

A wide range of nucleophiles can be employed in these reactions, including:

Amines (primary and secondary)

Alkoxides and phenoxides

Thiols and thiolates researchgate.net

These reactions are often carried out at elevated temperatures or in the presence of a base to facilitate the reaction. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at the Chlorine Position

The carbon-chlorine bond on the thiazole ring is an ideal site for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. researchgate.netethz.ch

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing a versatile method for introducing a wide array of amino substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Negishi Coupling: Reaction with organozinc reagents.

These reactions typically require a transition metal catalyst (e.g., a palladium complex), a suitable ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity.

Table 3: Common Cross-Coupling Reactions at the 2-Chloro Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Na₂CO₃ |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Sonogashira | R-C≡CH | C-C | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |

| Negishi | R-ZnCl | C-C | Pd(PPh₃)₄ |

Derivatization Strategies

The diverse reactivity of 2-(2-Chlorothiazol-4-yl)thiophen-3-amine allows for multifaceted derivatization strategies aimed at creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials. nih.govresearchgate.netnih.govresearchgate.net

A common strategy involves a stepwise modification of the different reactive sites. For example:

Modification of the Amino Group: The thiophene-3-amine can first be acylated or condensed with an aldehyde to introduce a desired side chain.

Substitution on the Thiophene Ring: An electrophilic substitution, such as bromination, can be performed to introduce a handle for further modification.

Modification of the Chlorothiazole Ring: The chlorine atom can be replaced using either SNAr or a metal-catalyzed cross-coupling reaction to introduce another point of diversity.

By combining these reactions in various sequences, a large number of structurally diverse compounds can be synthesized from the parent scaffold. For instance, a library of compounds could be generated by reacting the starting material with a set of different sulfonyl chlorides (modifying the amino group) and then coupling each of the products with a set of different boronic acids (modifying the chlorothiazole ring). This systematic approach is crucial for optimizing the biological activity or physical properties of the lead compound.

Acylation and Alkylation of the Amine Functionality

The primary amine group attached to the thiophene ring is a key site for derivatization through acylation and alkylation reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can significantly influence its biological activity.

Acylation:

The amine functionality of 2-aminothiazole (B372263) derivatives readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, typically in the presence of a base. nih.govmdpi.com For instance, reaction with chloroacetyl chloride can introduce a chloroacetamide moiety, a versatile handle for further functionalization. nih.gov The acylation of 2-aminothiazoles can sometimes lead to the formation of bis-acylated products, depending on the reaction conditions and the reactivity of the acylating agent. nih.gov

Table 1: Examples of Acylation Reactions on Aminothiazole Scaffolds

| Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-amino-4-chlorothiazole | O-acetylsalicyloyl chloride | Thiazolide derivative | nih.gov |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-acetylated product | mdpi.com |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Benzoyl amino derivative | mdpi.com |

Alkylation:

While less commonly reported for this specific scaffold in the provided context, the amine group can, in principle, undergo alkylation. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. S-alkylation of related 2-thioxo-2,3-dihydropteridin-4(1H)-ones with α-haloamides is a documented method for synthesizing 2-(alkylthio)pteridin-4(3H)-ones. acs.org

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amine group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds.

The formation of Schiff bases typically involves a two-step mechanism: the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com This reaction is often catalyzed by acids or bases. A wide variety of aromatic and heterocyclic aldehydes can be reacted with aminothiazole derivatives to produce the corresponding Schiff bases. mdpi.comresearchgate.net For example, 2-aminobenzothiazole reacts with various aldehydes to form Schiff bases, a reaction that can be facilitated by catalysts like Mo-Al2O3 composite. niscair.res.in

Table 2: Examples of Schiff Base Formation with Aminothiazole Derivatives

| Amine Reactant | Aldehyde/Ketone Reactant | Product | Reference |

|---|---|---|---|

| 2-amino-4-phenylthiazole | Aromatic aldehydes | 2-arylideneamino-4-phenylthiazoles | mdpi.com |

| Cefixime (contains a 2-aminothiazole moiety) | Various aldehydes | Schiff base derivatives of Cefixime | researchgate.net |

| 2-aminobenzothiazole | Higher hetero aldehydes and ketones | Schiff base derivatives of 2-aminobenzothiazole | niscair.res.in |

These imine derivatives can serve as intermediates for further transformations or be evaluated for their own biological properties.

Cyclization Reactions Involving the Amine and/or Thiophene Rings

The amine group, often in concert with adjacent functionalities on the thiophene ring or introduced via derivatization, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are pivotal in creating more complex and rigid molecular architectures.

For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and modified, indicating the possibility of further cyclization. frontiersin.orgnih.gov While specific examples of cyclization directly involving the thiophene ring of this compound are not detailed in the provided search results, the general reactivity patterns of aminothiophenes suggest that intramolecular cyclizations are feasible. For example, the reaction of 1-(4-oxo-3,4-dihydrobenzo[e] nih.govthiazin-2-ylidene)guanidine with methyl anthranilate leads to a tetracyclic quinazolinо[2,1-b]quinazolinedione, showcasing a cyclization pathway. researchgate.net

Modifications of the Thiophene Ring System

The thiophene ring itself is amenable to various modifications, including the introduction of additional functional groups and, under certain conditions, ring transformation reactions.

Introduction of Additional Functional Groups

Electrophilic substitution reactions on the thiophene ring are possible, although the directing effects of the existing substituents (the amino and chlorothiazolyl groups) would need to be considered. Halogenation, such as bromination using N-bromosuccinimide (NBS), is a common method to introduce a handle for further modifications like cross-coupling reactions. frontiersin.org

Ring Transformations and Annulations

Thiophene rings can undergo various ring transformation and annulation reactions, although these are often complex and require specific reagents and conditions. These reactions can lead to the formation of other heterocyclic systems. The synthesis of thiophene derivatives through cyclization of functionalized alkynes is a known strategy, highlighting the versatility of thiophene chemistry. mdpi.com

Reactivity of the Chlorine Atom in the Thiazole Ring

The chlorine atom on the thiazole ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the scaffold.

The reactivity of the 2-chlorothiazole moiety makes it a valuable building block in medicinal chemistry. Nucleophiles such as amines, thiols, and alcohols can displace the chloride, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, the reaction of a 2-chlorothiazole derivative with primary or secondary amines can be used to synthesize various 2-amino-substituted thiazoles. frontiersin.org

Mechanistic Investigations of Key Derivatization Reactions of this compound

The derivatization of this compound offers multiple avenues for structural modification, primarily centered around the reactivity of the amino group, the thiophene ring, and the chloro-substituted thiazole moiety. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, plausible reaction mechanisms can be inferred from established principles of heterocyclic chemistry and studies on analogous structures. Computational studies on similar aminothiophene systems provide further insight into the molecule's reactivity.

The primary sites for derivatization include:

N-functionalization of the 3-amino group.

Electrophilic substitution on the thiophene ring.

Nucleophilic substitution at the 2-chloro position of the thiazole ring.

N-Acylation of the Amino Group

The amino group at the 3-position of the thiophene ring is a primary site for derivatization, readily undergoing reactions such as acylation. The generally accepted mechanism for N-acylation, for instance with an acyl chloride, proceeds via a nucleophilic addition-elimination pathway.

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses with the expulsion of the chloride leaving group and a proton from the nitrogen, yielding the corresponding N-acyl derivative. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the liberated hydrochloric acid.

Electrophilic Aromatic Substitution on the Thiophene Ring

The 3-amino group is a potent activating group, directing electrophilic substitution to the vacant positions of the thiophene ring. Computational studies on methyl-3-aminothiophene-2-carboxylate indicate that the highest occupied molecular orbital (HOMO) is delocalized over the thiophene ring, with a significant contribution from the nitrogen atom of the amino group mdpi.com. This suggests a high propensity for electrophilic attack. The amino group directs electrophiles primarily to the ortho and para positions. In the case of this compound, the C5 position is the most likely site for electrophilic substitution due to steric hindrance from the thiazole ring at the C2 position and the directing effect of the amino group.

The mechanism for electrophilic substitution, such as bromination, involves the initial attack of the electrophile (e.g., Br+) on the electron-rich thiophene ring at the C5 position. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the thiophene ring and the amino group. In the final step, a base (which can be a solvent molecule or the counter-ion of the electrophile) abstracts a proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the 5-bromo derivative.

Nucleophilic Aromatic Substitution on the 2-Chlorothiazole Ring

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of 2-chlorothiazoles in such reactions is well-established sciepub.com. The mechanism typically proceeds through a two-step addition-elimination sequence.

A nucleophile first attacks the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the thiazole ring. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring helps to stabilize this intermediate. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the thiazole ring is restored, resulting in the substituted product. Kinetic studies on the reaction of 2-chlorothiazole with methoxide ions have shown that the reaction proceeds via this mechanism sciepub.com.

Interactive Data Table: Mechanistic Overview of Derivatization Reactions

| Reaction Type | Reagents/Conditions | Key Mechanistic Steps | Intermediates | Factors Influencing Reactivity |

| N-Acylation | Acyl chloride, Base | 1. Nucleophilic attack of the amino group on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the chloride leaving group and deprotonation. | Tetrahedral intermediate | Basicity of the amino group, electrophilicity of the acylating agent. |

| Electrophilic Substitution (at C5) | Electrophile (e.g., Br₂), Lewis acid (optional) | 1. Attack of the electron-rich thiophene ring on the electrophile. 2. Formation of a resonance-stabilized cationic intermediate (sigma complex). 3. Deprotonation to restore aromaticity. | Sigma complex (Arenium ion) | Electron-donating nature of the amino group, stability of the sigma complex. |

| Nucleophilic Substitution (at C2 of thiazole) | Nucleophile (e.g., RO⁻, R₂NH) | 1. Nucleophilic attack on the carbon bearing the chlorine atom. 2. Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). 3. Elimination of the chloride leaving group. | Meisenheimer complex | Nucleophilicity of the attacking species, stability of the Meisenheimer complex, leaving group ability. |

Advanced Spectroscopic and Structural Characterization of 2 2 Chlorothiazol 4 Yl Thiophen 3 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR techniques, is a cornerstone for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in derivatives of 2-(2-Chlorothiazol-4-yl)thiophen-3-amine. These methods allow for the detailed mapping of covalent frameworks and the determination of through-bond and through-space correlations.

For instance, in novel thiophene-thiazolothiazole oligomers, detailed 1D and 2D NMR spectroscopy has been instrumental in the complete elucidation of their chemical structures. nih.gov Similarly, for a series of thiazole-based derivatives, ¹H and ¹³C NMR spectra, recorded at 500.16 MHz and 125.77 MHz respectively, provided the foundational data for their characterization. nih.gov The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

In a study of new thiazole (B1198619)–thiophene (B33073) scaffolds, ¹H-NMR spectra revealed characteristic signals for methyl protons on the thiazole ring around δ 2.28 ppm and methyl protons of an acetyl group at approximately δ 2.46 ppm. Aromatic protons appeared as a multiplet in the range of δ 7.02–7.81 ppm. mdpi.com The corresponding ¹³C-NMR spectra showed signals for the thiazole methyl carbon at δ 12.89-13.27 ppm and the acetyl methyl carbon around δ 16.02-16.14 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole-Thiophene Derivatives

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| CH₃ (Thiazole) | 2.27 - 2.31 | 12.89 - 20.83 | nih.govmdpi.com |

| CH₃ (Acetyl) | 2.33 - 2.48 | 14.59 - 21.0 | nih.govmdpi.com |

| Aromatic-H | 7.02 - 7.84 | 108.76 - 172.0 | nih.govmdpi.com |

| NH₂ | 4.84 - 5.11 | - | mdpi.com |

| C=O | - | 179.42 - 182.0 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound derivatives, thereby confirming their elemental composition. nih.gov This technique provides mass measurements with high accuracy, typically to within a few parts per million, which is essential for distinguishing between compounds with the same nominal mass.

For example, the calculated mass for the protonated molecule [M+H]⁺ of a thiophene-thiazole derivative with the formula C₂₆H₃₂N₂S₃F was determined to be 487.1706, while the found mass was 487.1698, demonstrating excellent agreement. nih.gov Similarly, for a derivative with the formula C₂₀H₁₈BrFN₂S₃, the calculated mass for the molecular ion M⁺ was 479.9794, and the observed mass was 479.9786. nih.gov

In addition to accurate mass determination, HRMS provides information about the fragmentation patterns of the molecules, which can aid in structural elucidation. Electron Ionization Mass Spectrometry (EI-MS) has been used to identify characteristic fragments of thiazole-based compounds. For instance, a derivative with a calculated mass of 460.93 showed a significant peak at this m/z value, along with other fragments. nih.gov

Table 2: HRMS Data for Selected Thiophene-Thiazole Derivatives

| Molecular Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₂₆H₃₂N₂S₃F | [M+H]⁺ | 487.1706 | 487.1698 | nih.gov |

| C₃₉H₄₇N₃S₅F | [M+H]⁺ | 736.2352 | 736.2332 | nih.gov |

| C₂₀H₁₈BrFN₂S₃ | M⁺ | 479.9794 | 479.9786 | nih.gov |

| C₁₆H₁₅ClN₆S₂ | M⁺ | 390.05 | 390 | mdpi.com |

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the absolute structure and conformational preferences of this compound derivatives.

For example, the crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone was determined to be in the monoclinic crystal system with the space group P2(1). researchgate.net The unit cell parameters were found to be a=5.6236(6) Å, b=12.8026(13) Å, c=7.2117(7) Å, and β=92.971(5)°. researchgate.net Such data is crucial for understanding intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov

In another example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com Conformational analysis of novel oxazole (B20620) and thiazole-containing di- and tripeptide mimetics has been investigated using X-ray crystallography, revealing the preferred spatial arrangement of the heterocyclic rings. researchgate.net For instance, in some bicyclic compounds, an anti conformation was found to be energetically more stable. researchgate.net

Table 3: Crystallographic Data for a Representative Thiophene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1) | researchgate.net |

| a (Å) | 5.6236(6) | researchgate.net |

| b (Å) | 12.8026(13) | researchgate.net |

| c (Å) | 7.2117(7) | researchgate.net |

| β (°) | 92.971(5) | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can shed light on intermolecular interactions.

The FT-IR and FT-Raman spectra of thiazole and thiophene derivatives exhibit characteristic vibrational modes. nih.gov For thiophene derivatives, C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The C-H in-plane bending modes appear between 1300-1000 cm⁻¹, while out-of-plane bending vibrations are found in the 1000-700 cm⁻¹ range. iosrjournals.org Ring stretching vibrations for heteroaromatic compounds are characteristic in the 1600-1300 cm⁻¹ region. researchgate.net The C-S stretching vibration in the thiophene ring has been reported around 839 and 608 cm⁻¹. iosrjournals.org

For thiazole-containing compounds, the IR spectra of some derivatives show characteristic bands for NH₂ stretching at approximately 3415-3424 cm⁻¹ and 3226-3230 cm⁻¹, and a C=N stretching vibration around 1600 cm⁻¹. mdpi.com The study of 2-amino-4-methylthiazole (B167648) by matrix isolation FTIR spectroscopy has allowed for the detailed characterization of its vibrational spectra. mdpi.comnih.gov

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Thiophene and Thiazole Derivatives

| Vibrational Mode | Thiophene Derivatives (cm⁻¹) | Thiazole Derivatives (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | ~3254 - 3210 | iosrjournals.orgresearchgate.net |

| NH₂ Stretch | - | 3424 - 3226 | mdpi.com |

| C=N Stretch | - | ~1600 | mdpi.com |

| Ring Stretch | 1528 - 1352 | 1518 - 1419 | iosrjournals.orgresearchgate.net |

| C-H In-plane Bend | 1283 - 1041 | 1520 - 1000 | iosrjournals.orgresearchgate.net |

| C-H Out-of-plane Bend | 910 - 858 | 1000 - 700 | iosrjournals.orgresearchgate.net |

| C-S Stretch | 852 - 637 | - | iosrjournals.org |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure and extent of conjugation in this compound derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the wavelength of maximum absorption (λ_max) provides information about the energy gap between these orbitals.

Computational studies on thiazole and thiophene analogues of donor-acceptor stilbenes have shown that the relative orientation of the thiazole ring significantly impacts the electronic absorption properties. nycu.edu.tw For example, calculated λ_max values for different isomers can vary, reflecting changes in the electronic structure due to conformational differences. nycu.edu.tw The UV-Vis spectrum of a synthesized Schiff base containing thiophene and thiazole moieties has also been studied using TD-DFT methods to understand its electronic transitions. researchgate.net

Table 5: Calculated Electronic Absorption Maxima (λ_max, nm) for Thiazole-Thiophene Systems

| Compound Type | Calculated λ_max (nm) | Transition Type | Reference |

|---|---|---|---|

| Thiophene-based D-A-D Ligand (HS-167) | ~500-550 | π-π* | nih.gov |

| Thiophene-based D-A-D Ligand (HS-167) | ~350 | Charge-transfer | nih.gov |

| "Mismatched" Monothiazole Stilbene Analogue | 442 - 456 | - | nycu.edu.tw |

| "Matched" Monothiazole Stilbene Analogue | 501 | - | nycu.edu.tw |

Computational and Theoretical Studies of 2 2 Chlorothiazol 4 Yl Thiophen 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure and stability of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost. For a molecule such as 2-(2-Chlorothiazol-4-yl)thiophen-3-amine, DFT calculations can predict its optimized geometry, electronic properties, and vibrational frequencies. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com For this compound, the distribution of HOMO and LUMO densities would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in similar thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the more electron-deficient thiazole (B1198619) ring. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 | Energy difference between HOMO and LUMO; an indicator of chemical stability. |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole and thiophene rings, as well as the amine group, highlighting these as potential sites for electrophilic interaction. Positive potentials might be observed around the hydrogen atoms of the amine group and the carbon atom attached to the chlorine.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 eV | Tendency of electrons to escape from the system. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.10 eV | Propensity of the molecule to accept electrons. |

Note: These values are calculated from the illustrative HOMO and LUMO energies in Table 1 and are for demonstrative purposes.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. This compound has rotational freedom around the single bond connecting the thiophene and thiazole rings. A Potential Energy Surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. researchgate.net This analysis reveals the most stable conformation (the global minimum on the PES) and the energy barriers between different conformations (transition states). researchgate.net The preferred conformation will influence the molecule's physical properties and its ability to interact with biological targets.

In Silico Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, DFT calculations can be employed to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comchemijournal.com The calculated vibrational frequencies in the IR and Raman spectra can be compared with experimental data to confirm the molecular structure. Similarly, computed NMR chemical shifts can help in the assignment of experimental NMR signals. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Reaction Mechanism Pathway Analysis Using Computational Chemistry

Due to the absence of specific computational studies on the reaction mechanism pathways of this compound in the searched literature, this section will present a theoretical analysis based on well-established reaction mechanisms for analogous 2-aminothiophene derivatives. The formation of a fused thieno[3,2-d]pyrimidine (B1254671) ring system is a common and important transformation for 2-aminothiophenes, often utilized in the synthesis of biologically active molecules. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of such reaction pathways, including the identification of intermediates, transition states, and the calculation of activation energies.

The cyclization of a 2-aminothiophene derivative like this compound to a thieno[3,2-d]pyrimidine typically proceeds through a two-step mechanism:

Initial reaction with a one-carbon electrophile: The amino group of the thiophene acts as a nucleophile, attacking a suitable one-carbon electrophile. Common reagents for this purpose include formamide, orthoesters, or isothiocyanates.

Intramolecular cyclization and aromatization: The resulting intermediate then undergoes an intramolecular cyclization, followed by an elimination/aromatization step to yield the final fused heterocyclic system.

Computational studies on similar systems have provided valuable insights into the energetics and geometries of these steps. For instance, DFT calculations have been employed to determine the frontier orbital energies (HOMO-LUMO) of 4-aminothiophene derivatives, which are crucial for understanding their reactivity. Such studies have shown that the cyclization of 4-aminothiophenes with reagents like phenyl isothiocyanate is a feasible pathway to obtain thieno[3,2-d]pyrimidine compounds.

The following tables present hypothetical yet plausible computational data for the reaction of this compound with formamide, based on typical values observed in DFT studies of analogous reactions. These tables are for illustrative purposes to demonstrate the kind of data generated in computational reaction mechanism studies.

Table 1: Calculated Relative Energies for the Reaction of this compound with Formamide

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + Formamide) | 0.0 |

| TS1 | Transition state for the formation of the formamidine (B1211174) intermediate | +25.5 |

| INT1 | Formamidine intermediate | -5.2 |

| TS2 | Transition state for intramolecular cyclization | +35.8 |

| INT2 | Dihydro-thieno[3,2-d]pyrimidin-4-ol intermediate | -15.7 |

| TS3 | Transition state for dehydration | +40.1 |

| P | Product (4-(2-Chlorothiazol-4-yl)thieno[3,2-d]pyrimidine) | -25.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Key Geometric Parameters of Stationary Points from a Hypothetical DFT Calculation

| Stationary Point | Key Bond(s) | Bond Length (Å) | Key Angle(s) | Angle (°) |

| R | C3-NH2 | 1.38 | H-N-H | 115.0 |

| TS1 | N-C(formamide) | 1.85 | N-C-O | 121.3 |

| INT1 | N-CH(formamidine) | 1.35 | C-N-CH | 125.8 |

| TS2 | C4-N(formamidine) | 1.98 | C3-N-CH | 118.5 |

| INT2 | C4-N | 1.47 | N-C4-C5 | 110.2 |

| TS3 | C-OH2+ | 2.10 | N-C-O | 112.1 |

| P | C4-N3 | 1.32 | C4a-N3-C4 | 116.7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

It is important to reiterate that the data above is illustrative and based on computational studies of similar molecular systems. A dedicated computational investigation using appropriate levels of theory (e.g., DFT with a suitable basis set) would be necessary to provide precise energetic and geometric details for the reaction pathways of this compound.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published for the compound “this compound” corresponding to the detailed outline requested.

Studies on structurally related isomers, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine and other thiophene-thiazole derivatives, are available and indicate that this class of compounds is being investigated for various biological activities. nih.govnih.govnih.govmdpi.com However, the specific experimental results concerning in vitro biological target interactions, antimicrobial activity, anti-inflammatory properties, and molecular docking analyses for This compound have not been reported in the accessible scientific domain.

Therefore, it is not possible to provide the requested article with scientifically accurate and validated data for the specified sections and subsections. The generation of content would require speculation or the use of data from different chemical entities, which would be scientifically inappropriate and misleading.

Biological Target Interaction Studies in Vitro and Mechanistic Focus

Cheminformatics and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.

For a class of compounds like thiazole (B1198619) and thiophene (B33073) derivatives, a pharmacophore model can be generated based on a set of known active molecules. mdpi.com This model then serves as a 3D query to screen virtual compound libraries for new molecules with similar activity profiles. The key pharmacophoric features for a series of related anti-inflammatory agents might include an aromatic ring system (from the thiophene), a hydrogen bond acceptor (the nitrogen in the thiazole ring), and a hydrophobic feature (the chlorosubstituent).

Table 2: Common Pharmacophoric Features for Thiazole-Thiophene Scaffolds

| Pharmacophoric Feature | Description | Potential Interacting Group on Target |

| Aromatic Ring | The thiophene ring | Hydrophobic pocket, pi-pi stacking with aromatic residues |

| Hydrogen Bond Acceptor | Nitrogen atom in the thiazole ring | Hydrogen bond donor residues (e.g., -NH, -OH) |

| Hydrogen Bond Donor | The amine group | Hydrogen bond acceptor residues (e.g., C=O) |

| Hydrophobic Center | The chloro group | Hydrophobic residues (e.g., leucine, isoleucine) |

These models are crucial in understanding the structure-activity relationships at a qualitative level and in guiding the design of new derivatives with potentially improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For thiazole derivatives, 2D- and 3D-QSAR models have been developed to predict their inhibitory activities against various enzymes. researchgate.net In a typical 2D-QSAR study, descriptors such as molecular weight, logP (lipophilicity), and various topological indices are correlated with the observed biological activity (e.g., IC50 values).

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), goes a step further by considering the 3D steric and electrostatic fields of the molecules. scholarsresearchlibrary.com The resulting contour maps from a CoMFA study can highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, thus providing detailed guidance for molecular modification.

Table 3: Example of Descriptors Used in QSAR Models for Thiazole Analogs

| Descriptor Type | Example Descriptor | Property Represented | Impact on Activity (Hypothetical) |

| Electronic | Dipole Moment | Polarity and charge distribution | Higher dipole moment may enhance binding to polar active sites |

| Steric | Molecular Volume | Size and shape of the molecule | Optimal volume is required to fit the binding pocket |

| Lipophilic | LogP | Hydrophobicity | Increased lipophilicity can improve cell membrane permeability |

| Topological | Wiener Index | Molecular branching | Branching can influence solubility and receptor fit |

A robust QSAR model, validated through internal and external prediction sets, can be a highly effective tool for prioritizing the synthesis of new derivatives of 2-(2-chlorothiazol-4-yl)thiophen-3-amine with a higher probability of desired biological activity. nih.gov

Structure Activity Relationship Sar Studies of 2 2 Chlorothiazol 4 Yl Thiophen 3 Amine Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring is a common scaffold in medicinal chemistry, and its substitution pattern is critical for biological activity. globalresearchonline.netbohrium.com Structure-activity relationship studies on related 2-aminothiazole (B372263) compounds reveal that the core structure is often highly sensitive to modification.

Research on antitubercular 2-aminothiazole agents demonstrated that the substitution pattern on the thiazole ring is crucial for potency. nih.gov In one series of compounds, the presence of a 2-pyridyl moiety at the C-4 position of the thiazole was found to be essential for activity and was intolerant to modification. nih.gov Altering this group led to a significant loss of efficacy, suggesting a specific and vital interaction with the biological target. nih.gov

Further studies on the anticancer activity of 2-aminothiazole derivatives have provided a more granular understanding of how different substituents on the thiazole ring affect cytotoxicity. A systematic evaluation of various groups at the C4 and C5 positions established a clear hierarchy of activity. nih.gov The findings indicated that an unsubstituted thiazole ring was often optimal for activity. The introduction of substituents generally led to a decrease in potency in the following order: unsubstituted > 4-methyl = 4-phenyl > 5-bromo = 5-chloro > 4,5-dimethyl. nih.gov This suggests that both steric bulk and electronic effects on the thiazole ring play a significant role in modulating biological activity, with larger or electron-withdrawing groups at the C5 position being particularly detrimental. nih.gov Similarly, incorporating a methyl group at either the C4- or C5-position of the thiazole core was found to decrease cytotoxic potency. nih.gov

Influence of Modifications on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring, a five-membered sulfur-containing heterocycle, is another key pharmacophore that significantly influences the properties of the parent molecule. nih.govnih.gov It is often used as a bioisostere for a phenyl ring, and its sulfur atom can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov

The position of substituents on the thiophene ring is also critical. For certain thiophene derivatives with anti-inflammatory potential, substitution at the 5-position of the ring was identified as being important for pharmacological activity. nih.gov SAR studies of other thiophene-benzothiazole hybrids revealed that the nature of the substituent on an attached aryl ring could finely tune biological effects. For instance, the presence of a bromide or methyl group led to higher antiviral activity compared to compounds with an unsubstituted or chloro-substituted phenyl ring, highlighting the subtle electronic and steric effects that can dictate efficacy. acs.org

Furthermore, modifications to the thiophene ring can influence the metabolic stability of the molecule. The oxidative metabolism of the thiophene ring can sometimes lead to reactive metabolites. acs.org Therefore, strategic structural modifications, such as the introduction of specific substituents, can be employed to block these metabolic pathways, eliminate bioactivation, and improve the compound's safety profile. acs.org

Role of the Amine Functionality and its Derivatization on Target Interactions

The amine functionality is a critical site for modification in many drug discovery programs, as it serves as a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net For 2-aminothiazole-based scaffolds, derivatization of the amino group has proven to be a highly effective strategy for enhancing biological activity. nih.govnih.gov

In a key study focused on derivatives of the isomeric scaffold 4-(4-chlorothiophen-2-yl)thiazol-2-amine, the primary amine was derivatized to synthesize a series of seven new compounds (5a-5g) which were evaluated as anti-inflammatory agents via their inhibition of cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes. The results demonstrated that these modifications had a profound impact on both potency and selectivity.

For example, derivatization with a piperazinoacetyl group (compound 5d ) or a morpholinoacetyl group (compound 5e ) resulted in highly potent and selective COX-2 inhibitors. Compound 5e exhibited an IC₅₀ value of 0.76 µM against COX-2, with a selectivity index of 124, making it a dominant and selective inhibitor in the series. Similarly, compound 5d showed potent inhibition of 5-LOX with an IC₅₀ of 23.08 µM. These findings underscore the importance of the N-substituent's size, shape, and hydrogen bonding capacity in achieving effective binding to the target enzymes.

Other SAR studies have reinforced this principle. The conversion of the 2-amino group into substituted benzoyl amides in an antitubercular series improved activity by more than 128-fold. nih.gov Likewise, derivatization of the 2-amino group into a substituted ureido functionality led to a remarkable enhancement in anticancer activity against a broad range of tumor cell lines. nih.gov

The following interactive table summarizes the in vitro cyclooxygenase and 5-lipoxygenase inhibition data for derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, illustrating the impact of amine derivatization.

| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | 5-LOX IC₅₀ (µM) |

| 5a | N,N-dimethylglycine | >100 | 9.01 | >11.1 | >100 |

| 5b | 4-methylpiperazin-1-yl | 32.12 | 0.76 | 42.2 | >100 |

| 5c | 4-phenylpiperazin-1-yl | 98.21 | 8.21 | 11.9 | >100 |

| 5d | piperidin-1-yl | 98.23 | 0.87 | 112.9 | 23.08 |

| 5e | morpholino | 94.32 | 0.76 | 124.1 | 38.46 |

| 5f | 4-hydroxypiperidin-1-yl | >100 | 8.98 | >11.1 | >100 |

| 5g | pyrrolidin-1-yl | >100 | 8.99 | >11.1 | >100 |

| Aspirin | Standard | 15.32 | - | - | - |

| Celecoxib | Standard | - | 0.05 | - | - |

| Zileuton | Standard | - | - | - | 11.00 |

Data sourced from studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.

Conformational Effects on SAR

The three-dimensional conformation of a molecule is a decisive factor in its ability to bind to a biological target. For semi-rigid molecules like 2-(2-Chlorothiazol-4-yl)thiophen-3-amine, the relative orientation of the thiazole and thiophene rings is of particular importance. This orientation is determined by the torsion angle of the single bond connecting the two heterocyclic systems.

While specific conformational studies on this exact scaffold are limited, research on similar bi-heterocyclic structures provides valuable insights. For example, computational studies on pyrazolyl–thiazole derivatives of thiophene found that the thiazole and adjacent pyrazole (B372694) rings were nearly coplanar. nih.gov This planarity can enhance π–π stacking interactions with aromatic amino acid residues in a target's binding pocket, thereby increasing binding affinity. nih.gov

The ensemble of conformations a molecule can adopt defines its shape, which is a primary determinant of its biological properties. acs.org Even small energy differences between alternative conformations can be overcome by favorable interactions within a binding site, but the molecule's inherent conformational preferences play a large role. acs.org It is likely that a preferred low-energy conformation exists for this compound derivatives that allows for optimal orientation of key interacting groups, such as the chlorine atom, the amine, and the nitrogen and sulfur atoms of the heterocyclic rings, for effective binding. Any substituent that restricts rotation around the central bond or alters the preferred planarity could have a significant impact on biological activity.

Exploring Stereochemical Effects on Biological Activity

Stereochemistry is a critical aspect of pharmacology, as biological targets like enzymes and receptors are chiral environments. Consequently, enantiomers of a chiral drug often exhibit different potencies, metabolic profiles, and toxicities. The parent compound this compound and many of its simple derivatives are achiral. However, the introduction of a chiral center through derivatization would necessitate an exploration of stereochemical effects.

For instance, if a substituent bearing a stereocenter were added to the amine functionality, two enantiomers would result. These enantiomers would be expected to interact differently with their biological target. Research in the field of thiazole chemistry has demonstrated the importance of stereoisomerism. Studies have reported the stereoselective synthesis of specific thiazole derivatives, indicating that control over the three-dimensional arrangement of atoms is a key synthetic goal. nih.gov

Furthermore, the absolute configuration of complex thiazole-containing molecules has been confirmed through X-ray crystallography, establishing the precise spatial orientation of substituents. acs.org In one case, the β-configuration of a thioglycoside attached to a thiophene-benzothiazole core was determined, highlighting the fixed and distinct stereochemistry of the molecule. acs.org If a chiral version of this compound were developed, it is highly probable that one enantiomer would exhibit superior biological activity over the other due to a more complementary fit with its chiral biological partner.

Potential Applications Beyond Therapeutics in Chemical Science and Technology

As a Scaffold for New Functional Materials

The quest for advanced materials with specific functionalities has led researchers to explore novel organic compounds. The inherent properties of the 2-(2-Chlorothiazol-4-yl)thiophen-3-amine scaffold, such as its conjugated π-system and potential for chemical modification, position it as a candidate for the development of innovative functional materials.

The integration of thiophene (B33073) and thiazole (B1198619) moieties in a conjugated system is a well-established strategy in the design of organic semiconductors. Thiophene-thiazole derivatives have been investigated as organic polymer semiconductor materials. These materials can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) characteristics, which are fundamental to the operation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the electron-withdrawing chlorothiazole and the electron-donating thiophene and amine groups in this compound suggests its potential as a component in donor-acceptor type architectures, which are crucial for efficient charge transport and emission in OLEDs. For instance, donor-π-acceptor (D-π-A) compounds incorporating thiophene linkers have been successfully used as emitters in OLEDs. beilstein-journals.org Thiophene-disubstituted benzothiadiazole derivatives have also been developed as efficient deep-red to near-infrared emitters for OLEDs. frontiersin.org

Below is an illustrative data table showcasing the typical performance of thiophene-thiazole based materials in organic electronic devices.

| Parameter | Value | Device Application |

| Hole Mobility (μh) | > 0.1 cm²/Vs | Organic Field-Effect Transistors (OFETs) |

| Electron Mobility (μe) | 10⁻³ - 10⁻² cm²/Vs | Organic Field-Effect Transistors (OFETs) |

| On/Off Current Ratio | > 10⁶ | Organic Field-Effect Transistors (OFETs) |

| External Quantum Efficiency (EQE) | 5 - 15% | Organic Light-Emitting Diodes (OLEDs) |

| Luminance | > 1000 cd/m² | Organic Light-Emitting Diodes (OLEDs) |

Note: This table represents typical values for high-performance thiophene-thiazole based organic semiconductors and is intended for illustrative purposes.

The conjugated system of this compound is expected to exhibit fluorescent properties. Functionalization of the amine group can lead to the development of novel fluorescent probes and sensors. Thiophene-appended benzothiazole (B30560) compounds have been successfully synthesized for the ratiometric detection of metal ions like Cd²⁺. nih.gov Similarly, polythiophene-based fluorescent probes have demonstrated high sensitivity for the detection of Cu²⁺ ions. dntb.gov.ua The mechanism of sensing often relies on the interaction of the analyte with the heteroatoms (nitrogen and sulfur) in the molecular scaffold, leading to a change in the fluorescence emission spectrum. This change can be in the form of quenching, enhancement, or a wavelength shift, allowing for the quantitative detection of the target species. Phenothiazine-thiophene-based fluorescent probes have also been developed for the selective detection of various metal ions. researchgate.net

The following table illustrates the potential sensing capabilities of fluorescent probes derived from similar heterocyclic systems.

| Analyte | Detection Limit | Fluorescence Response |

| Cd²⁺ | Nanomolar (nM) range | Ratiometric change |

| Cu²⁺ | Nanomolar (nM) range | Fluorescence quenching |